cis-1-Boc-4-methylamino-3-methoxypiperidine

概要

説明

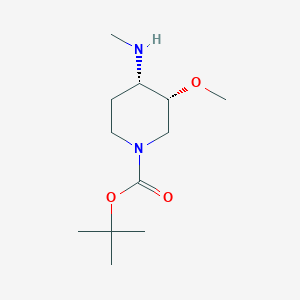

cis-1-Boc-4-methylamino-3-methoxypiperidine: is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a piperidine derivative, where the piperidine ring is substituted with a tert-butoxycarbonyl (Boc) group, a methylamino group, and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-4-methylamino-3-methoxypiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Substitution Reactions: The methylamino and methoxy groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include methylamine and methanol, respectively.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions:

Oxidation: cis-1-Boc-4-methylamino-3-methoxypiperidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the Boc group.

科学的研究の応用

Antibacterial Properties

Cis-1-Boc-4-methylamino-3-methoxypiperidine has been studied for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that compounds in this class can be effective against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and other difficult-to-treat pathogens. The underlying mechanism involves the inhibition of bacterial cell wall synthesis, making these compounds valuable candidates for new antibiotic therapies .

Antiviral Activity

In addition to antibacterial properties, derivatives of this compound have shown promise as antiviral agents. For instance, studies have highlighted the effectiveness of piperidine-based compounds in inhibiting HIV reverse transcriptase, leading to their potential use in treating HIV infections. The structural modifications in this compound enhance its potency against viral replication .

Enzyme Inhibition Studies

Recent investigations into the enzyme inhibition capabilities of this compound have revealed its potential as an α-glucosidase inhibitor. This property is particularly relevant for the management of diabetes, as α-glucosidase inhibitors slow carbohydrate absorption in the intestine, thereby controlling blood sugar levels .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between this compound and its biological targets. These studies provide insights into the compound's efficacy and help optimize its structure for improved activity against specific enzymes or receptors involved in disease pathways .

Clinical Trials on Antibacterial Efficacy

A clinical trial evaluated the safety and efficacy of a related piperidine compound derived from this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among participants, showcasing the potential for this compound class in clinical settings .

Development of Antiviral Therapies

Another study focused on the development of antiviral therapies utilizing derivatives of this compound against HIV. The findings demonstrated that certain modifications enhanced antiviral activity significantly compared to existing treatments, suggesting a promising avenue for future drug development .

作用機序

The mechanism of action of cis-1-Boc-4-methylamino-3-methoxypiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanism of action.

類似化合物との比較

cis-1-Boc-4-amino-3-methoxypiperidine: Similar structure but with an amino group instead of a methylamino group.

cis-1-Boc-4-methylamino-3-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

trans-1-Boc-4-methylamino-3-methoxypiperidine: Similar structure but with a different stereochemistry.

Uniqueness: cis-1-Boc-4-methylamino-3-methoxypiperidine is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

cis-1-Boc-4-methylamino-3-methoxypiperidine is a piperidine derivative that has garnered attention for its biological activity, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

Chemical Properties:

- Molecular Formula: C₁₁H₂₂N₂O₃

- Molecular Weight: Approximately 230.30 g/mol

- Structural Features: The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methylamino group at the fourth position, and a methoxy group at the third position of the piperidine ring.

Synthesis Overview:

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.

- Boc Group Introduction: Utilization of di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Substitution Reactions: Introduction of methylamino and methoxy groups via nucleophilic substitution.

Biological Activity

Inhibition of Monoamine Oxidase:

Research indicates that this compound exhibits significant inhibitory activity against MAO-A, with selectivity over MAO-B. This selectivity is crucial as it may have implications for treating mood disorders and other neurological conditions by increasing levels of neurotransmitters such as serotonin and norepinephrine in the brain.

Potential Therapeutic Applications:

Given its MAO-A inhibitory activity, this compound may be explored for:

- Treatment of depression and anxiety disorders.

- Neuroprotective effects in neurodegenerative diseases.

The mechanism of action for this compound involves binding to MAO-A, which modulates its enzymatic activity. The unique spatial configuration and size of the compound prevent effective binding to MAO-B, highlighting its selectivity among piperidine derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Structure | MAO-A Inhibitor | High |

| cis-1-Boc-4-amino-3-methoxypiperidine | Structure | Less potent than methylamino variant | Moderate |

| trans-1-Boc-4-methylamino-3-methoxypiperidine | Structure | Similar activity but different stereochemistry | Low |

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Study on Neurotransmitter Modulation:

-

Research on Selective MAO-A Inhibition:

- Another investigation demonstrated that this compound selectively inhibited MAO-A without affecting MAO-B, confirming its therapeutic potential for mood disorders.

-

Synthesis and Characterization Studies:

- Research detailing the synthetic route to this compound reported a total yield of 26% with an enantiomeric excess (ee) greater than 98%, showcasing its feasibility for pharmaceutical development.

特性

IUPAC Name |

tert-butyl (3R,4S)-3-methoxy-4-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLKRUPPRSGRHS-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。